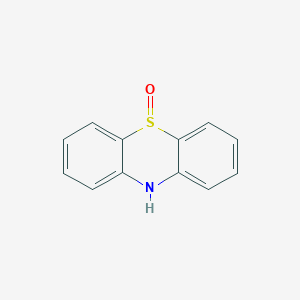

10H-phenothiazine 5-oxide

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

10H-phenothiazine 5-oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NOS/c14-15-11-7-3-1-5-9(11)13-10-6-2-4-8-12(10)15/h1-8,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSAFSORWJPSMQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC3=CC=CC=C3S2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0074471 | |

| Record name | 10H-Phenothiazine, 5-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0074471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1207-71-2 | |

| Record name | 10H-Phenothiazine, 5-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1207-71-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenothiazine-5-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001207712 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenothiazine 5-oxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3554 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 10H-Phenothiazine, 5-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0074471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenothiazine-5-oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Phenothiazine 5-oxide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8SVJ4R3Y3D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways for 10h Phenothiazine 5 Oxide and Its Derivatives

Direct Oxidation of Phenothiazine (B1677639) Precursors

The most common approach to synthesizing 10H-phenothiazine 5-oxide and its substituted derivatives is the direct oxidation of the sulfur atom within the phenothiazine tricycle. The choice of oxidizing agent and reaction conditions allows for controlled oxidation to the sulfoxide (B87167) (S-oxide) or further to the sulfone (S,S-dioxide).

Hydrogen Peroxide Mediated Oxidation

Hydrogen peroxide (H₂O₂) is a widely used oxidant for the conversion of phenothiazines to their corresponding sulfoxides. The reaction can be influenced by catalysts and reaction media. For instance, the oxidation of phenothiazine with hydrogen peroxide in the presence of alcoholic potassium hydroxide (B78521) yields phenothiazine-5-oxide. dtic.mil

In more advanced methods, catalytic systems are employed to enhance efficiency and yield. One such method involves using aqueous hydrogen peroxide with a tungstate (B81510) complex and a quaternary ammonium (B1175870) hydrogensulfate, which acts as a phase-transfer catalyst, achieving yields of up to 95%. nih.govchemrxiv.org Enzymatic oxidation is also a known pathway, where peroxidase enzymes catalyze the H₂O₂-mediated oxidation of phenothiazines, proceeding through a cation radical intermediate. nih.gov Further oxidation of the sulfoxide with hydrogen peroxide can lead to the corresponding N',S-dioxides of derivatives like chlorpromazine (B137089). nih.gov

Table 1: Comparison of Selected Chemical Oxidation Methods for Phenothiazine Derivatives

Oxidant/Method Derivative Yield Reference Aqueous Nitrous Acid / H₂O₂ Phenothiazine Sulfoxides (General) 95% [2, 7] Aqueous Nitrous Acid / H₂O₂ Chlorpromazine-S-oxide (CPZ-SO) 74% [2, 7] H₂O₂ / Tungstate Complex Sulfoxide Compounds 95% [2, 7] Nitric Oxide Chlorpromazine-S-oxide (CPZ-SO) 99% [2, 7] Fe(NO₃)₃·9H₂O / Oxygen Chlorpromazine-S-oxide (CPZ-SO) 88% [2, 7] Nitric Acid / Perchloric Acid 3-nitrophenothiazine S-oxide 81% dtic.mil

Multi-Step Synthesis from Aromatic Precursors Incorporating Sulfur Oxidation

The synthesis of phenothiazine 5-oxides can also be accomplished as part of a longer synthetic sequence that begins with simple aromatic precursors. This approach involves first constructing the phenothiazine ring system, followed by the oxidation of the sulfur atom.

A classic method for forming the phenothiazine core is the Bernthsen fusion, which involves heating a diarylamine (like diphenylamine) with sulfur, often with an iodine catalyst. dtic.milresearchgate.net This creates the tricyclic phenothiazine structure. Once the phenothiazine precursor is formed, it can be oxidized to the 5-oxide using one of the direct oxidation methods described previously (e.g., with H₂O₂). dtic.mil

More modern approaches utilize transition-metal catalysis. For example, phenothiazines can be synthesized via a tandem iron-catalyzed C-S/C-N cross-coupling reaction. researchgate.net Another route involves the reaction of 2-aminobenzenethiols with cyclohexanone (B45756) derivatives. rsc.org A palladium-catalyzed double N-arylation reaction has also been used to construct extended phenothiazine systems from triflate and aniline (B41778) precursors. rsc.org In all these multi-step pathways, the final or a penultimate step involves the targeted oxidation of the sulfide (B99878) to the sulfoxide, thereby incorporating the sulfur oxidation into the overall synthetic strategy from aromatic precursors.

Table of Compounds

Compound Name This compound 10-methylphenothiazine 2-chlorophenothiazine (B30676) (2CPTZ) 2-chlorophenothiazine-S-oxide 3,7-dinitro-10H-phenothiazine 5-oxide 3-nitrophenothiazine-S-oxide 4-tert-butylaniline Calcium permanganate Chlorpromazine (CPZ) Chlorpromazine N',S-dioxide Chlorpromazine S-oxide (CPZ-SO) Diperoxyadipic acid Diphenylamine Hydrogen peroxide Nitric acid Nitrous acid Perchloric acid Phenothiazine (PTZ) Potassium permanganate Quaternary ammonium hydrogensulfate Sulfur Triflate Tungstate

Green Chemistry Approaches in this compound Synthesis

Modern synthetic strategies for this compound and its derivatives are increasingly aligning with the principles of green chemistry. These approaches aim to reduce waste, minimize energy consumption, and use less hazardous substances. Methodologies such as heterogeneous catalysis, microwave-assisted synthesis, and ultrasound-assisted synthesis have been successfully employed to create these compounds under more environmentally benign conditions. orientjchem.orgchemrxiv.org These techniques often lead to shorter reaction times, higher yields, and simpler purification processes compared to traditional methods. chemrxiv.orgresearchgate.net

Heterogeneous Catalyst-Assisted Synthesis

Heterogeneous catalysis is a cornerstone of green chemistry, offering significant advantages such as easy catalyst separation and reusability, which minimizes waste and reduces costs. sciforum.net In the context of synthesizing phenothiazine precursors or related nitrogen-containing heterocyclic compounds, transition metal-based heterogeneous catalysts have been utilized. sciforum.net For instance, nickel-based heterogeneous catalysts have proven effective in the synthesis of ketazines, which are also N,N-linked compounds, in short reaction times at room temperature with high yields. sciforum.net This approach avoids the complex workup procedures associated with homogeneous catalysts. sciforum.net While direct literature on heterogeneous catalyst-assisted oxidation of 10H-phenothiazine to its 5-oxide is specific, the principles are applicable. The use of a solid, reusable catalyst could provide a greener alternative to traditional oxidizing agents that generate stoichiometric waste.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful green technology for accelerating chemical reactions. orientjchem.org This technique offers enhanced reaction rates, high yields, improved selectivity, and a reduction in thermal degradation byproducts. orientjchem.org The synthesis of phenothiazine derivatives has been successfully achieved using microwave irradiation, significantly reducing reaction times compared to conventional heating methods. researchgate.netnih.gov

For example, the synthesis of phenothiazine precursors from substituted diphenylamines can be achieved through microwave-assisted cyclization. nih.gov Subsequently, the oxidation of the sulfur atom in the phenothiazine ring to form the 5-oxide or 5,5-dioxide can also be facilitated by energy-efficient methods. orientjchem.org In one approach, 10-alkyl-phenothiazine derivatives were oxidized with copper(II) nitrate (B79036) under "dry media" conditions using a silica (B1680970) gel solid support, selectively generating phenothiazine-sulfoxides (5-oxides) in just 1-2 minutes. researchgate.net

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis

| Reaction Step | Conventional Method Time | Microwave-Assisted Time | Yield Improvement | Reference |

|---|---|---|---|---|

| N-phenyl Succinimide Synthesis | 10 hours | 4-5 minutes | High | chemicaljournals.com |

| Phenothiazine Thionation | Several hours | 8-10 minutes | Substantial | orientjchem.org |

| Phenothiazine Sulfoxide Oxidation | N/A | 1-2 minutes | High | researchgate.net |

This table provides a comparative overview of reaction times for similar synthetic steps, illustrating the efficiency of microwave-assisted methods.

Ultrasound-Assisted Synthesis

The use of ultrasonic irradiation is another effective green chemistry tool that enhances reaction rates and yields in organic synthesis. researchgate.net This technique, known as sonochemistry, utilizes the energy from acoustic cavitation to promote chemical reactions. nih.gov The synthesis of phenothiazine derivatives has been shown to benefit significantly from ultrasound mediation. semanticscholar.org

Table 2: Effect of Ultrasound on Phenothiazine Derivative Synthesis

| Synthesis Method | Reaction Time | Yield | Reference |

|---|---|---|---|

| Conventional Heating | 24 - 48 hours | Moderate | nih.gov |

| Ultrasonic Irradiation | 5 - 45 minutes | High | researchgate.netnih.gov |

This table compares the reaction times and yields of conventional versus ultrasound-assisted synthesis for phenothiazine derivatives and related compounds.

Nanoparticle-Mediated Synthesis

Nanoparticle catalysis is a rapidly advancing field in green chemistry, offering high surface-area-to-volume ratios that can lead to enhanced catalytic activity and selectivity. While specific examples of nanoparticle-mediated synthesis for this compound are not extensively detailed in the provided context, the general principles are highly relevant. Metal oxide nanoparticles, for instance, are synthesized through various methods, including precipitation, hydrothermal, and microwave-mediated techniques. mdpi.com These nanoparticles can then serve as catalysts in a range of organic transformations. mdpi.com The use of biogenic synthesis methods, employing microorganisms or plant extracts, represents a particularly green route to producing these nanocatalysts, avoiding harsh reaction conditions and toxic chemicals. mdpi.com The application of such nanocatalysts to the selective oxidation of the sulfur atom in the phenothiazine core is a promising area for future research.

Enantioselective Synthesis and Biotransformation Pathways

The development of enantiomerically pure chiral compounds is of great importance. Biotransformation, which utilizes enzymes in whole-cell systems or as isolated preparations, offers a powerful method for achieving high enantioselectivity under mild, environmentally friendly conditions.

Biotransformation with Baker's Yeast for Optically Active Derivatives

Baker's yeast (Saccharomyces cerevisiae) is a widely used and versatile biocatalyst in organic synthesis due to its low cost, ease of use, and the presence of a wide array of reductase enzymes. It has been effectively employed in the asymmetric reduction of carbonyl compounds to produce chiral alcohols.

In the context of phenothiazine derivatives, baker's yeast has been used for the mediated preparation of optically active (10-alkyl-10H-phenothiazin-3-yl)methanols. acs.org This biotransformation process can selectively reduce a carbonyl group on a phenothiazine scaffold to a secondary alcohol, creating a chiral center with high enantiomeric excess. Such processes are valuable for producing specific stereoisomers of functionalized phenothiazine derivatives. The metabolism of phenothiazine itself has been studied in various organisms, including lower fungi, indicating the potential for diverse enzymatic transformations of the phenothiazine core. researchgate.net

Lipase-Catalyzed Acetylation and Alcoholysis for Chiral Resolution

The kinetic resolution of racemic phenothiazine derivatives is a key step in the synthesis of enantiomerically pure compounds. Lipases have proven to be effective biocatalysts for this purpose, primarily through enantioselective acetylation and alcoholysis reactions.

Lipase (B570770) from Pseudomonas fluorescens (PFL) has been successfully employed for the kinetic resolution of racemic 1-(10-ethyl-10H-phenothiazin-2-yl)-1-ethanol. researchgate.net The process involves either the acetylation of the racemic alcohol or the alcoholysis of its corresponding acetate (B1210297). In a model reaction, the acetylation of the racemic alcohol using vinyl acetate as the acyl donor and PFL as the biocatalyst in chloroform (B151607) achieved a high enantiomeric ratio (E > 200) at 50% conversion after 24 hours. researchgate.net This allows for the separation of the unreacted (S)-alcohol from the produced (R)-acetate. Conversely, the enantiocomplementary (R)-alcohol can be obtained through the lipase-catalyzed alcoholysis of the racemic acetate. researchgate.net

Similarly, Candida antarctica lipase A (CAL-A) has been utilized for the kinetic resolution of racemic 1-(10-ethyl-10H-phenothiazin-1, 2, and 4-yl) ethanols and their acetates. researchgate.net CAL-A-mediated transesterification with an acyl donor like vinyl acetate yields the unreacted (S)-alcohols and the corresponding (R)-acetates in enantiopure forms. researchgate.net The reverse reaction, a CAL-A catalyzed methanolysis of the racemic acetates, efficiently produces the opposite enantiomers, the (R)-alcohols and (S)-acetates, with very high enantiopurity (>99% ee). researchgate.net

Another application of lipase-catalyzed resolution is in the synthesis of novel phenothiazine-based cyanohydrin acetates. The dynamic kinetic resolution of 10-alkyl-phenothiazin-3-yl cyanohydrins has been achieved using Candida antarctica lipase A for enantioselective acylation with vinyl acetate. researchgate.net Furthermore, the lipase-mediated alcoholysis (methanolysis) of the racemic 10-alkyl-phenothiazin-3-ylcyanomethyl acetates also proceeds with high enantioselectivity (E > 100), yielding the corresponding (R)-acetates. researchgate.net

Below is a summary of lipase-catalyzed resolutions of various phenothiazine derivatives.

| Racemic Substrate | Lipase | Reaction Type | Key Findings | Reference |

|---|---|---|---|---|

| 1-(10-ethyl-10H-phenothiazin-2-yl)-1-ethanol | Pseudomonas fluorescens (PFL) | Acetylation with vinyl acetate | High enantioselectivity (E > 200) in chloroform, yielding (S)-alcohol and (R)-acetate. | researchgate.net |

| Racemic acetate of 1-(10-ethyl-10H-phenothiazin-2-yl)-1-ethanol | Pseudomonas fluorescens (PFL) | Alcoholysis | Provides the enantiocomplementary (R)-alcohol. | researchgate.net |

| 1-(10-ethyl-10H-phenothiazin-1, 2, and 4-yl) ethanols | Candida antarctica lipase A (CAL-A) | Transesterification | Yields enantiopure (S)-alcohols and (R)-acetates. | researchgate.net |

| Acetates of 1-(10-ethyl-10H-phenothiazin-1, 2, and 4-yl) ethanols | Candida antarctica lipase A (CAL-A) | Methanolysis | Produces (R)-alcohols and (S)-acetates with >99% ee. | researchgate.net |

| 10-alkyl-phenothiazin-3-ylcyanomethyl acetates | Candida antarctica lipase A (CAL-A) | Methanolysis | High enantioselectivity (E > 100) leading to (R)-acetates. | researchgate.net |

Regioselective Functionalization Strategies

The regioselective functionalization of the phenothiazine scaffold is essential for synthesizing derivatives with specific properties. The primary sites for chemical modification on the phenothiazine core are the nitrogen atom at position 10 (N-10), the sulfur atom at position 5 (S-5), and the carbon atoms at positions 3 and 7 (C-3, C-7). rsc.org

For this compound specifically, functionalization at the N-10 position has been demonstrated. In one synthetic route, this compound was used as a starting material to prepare a phenothiazine-based benzhydroxamic acid. nih.gov The synthesis involved the N-alkylation of the phenothiazine 5-oxide at the N-10 position using methyl 4-(bromomethyl)benzoate (B8499459) in the presence of LiHMDS (Lithium bis(trimethylsilyl)amide) in anhydrous DMF. nih.gov This illustrates a targeted functionalization at the nitrogen atom, even with the sulfur already oxidized.

The regioselectivity of such reactions is crucial for building complex molecules with desired biological or material properties. The choice of reagents and reaction conditions dictates which position on the phenothiazine ring system is modified.

| Compound | Functionalization Site | Reagents | Resulting Structure | Reference |

|---|---|---|---|---|

| This compound | N-10 | LiHMDS, methyl 4-(bromomethyl)benzoate, DMF | N-alkylated phenothiazine 5-oxide derivative | nih.gov |

Chemical Reactivity and Advanced Derivatization of 10h Phenothiazine 5 Oxide

Redox Chemistry and Oxidation State Interconversions

The sulfur atom in 10H-phenothiazine 5-oxide exists in a sulfoxide (B87167) state, which is an intermediate oxidation state between the sulfide (B99878) of the parent phenothiazine (B1677639) and the sulfone of its fully oxidized counterpart. This allows for rich redox chemistry, including further oxidation to the dioxide form and the generation of reactive cation radical species.

Formation of Phenothiazine 5,5-Dioxide Derivatives

The oxidation of the phenothiazine core is a stepwise process where the sulfide is first oxidized to a sulfoxide (5-oxide) and can then undergo further oxidation to a sulfone (5,5-dioxide). mdpi.com The conversion of this compound to its corresponding 5,5-dioxide derivative involves the oxidation of the sulfoxide group. This transformation is a key reaction in the metabolism of certain phenothiazine-based drugs and can also be achieved through synthetic chemical methods.

Research has shown that oxidizing agents such as hydrogen peroxide (H₂O₂) can be used to convert N-substituted phenothiazines into their respective sulfoxides and subsequently into sulfones. cdnsciencepub.com For instance, the electrochemical oxidation of 2-chlorophenothiazine (B30676) can yield both the S-oxide (2CPTZ-SO) and the S,S-dioxide (2CPTZ-SO₂) metabolites. mdpi.com The electrosynthesis process demonstrates that by controlling the reaction conditions, such as the applied current, the formation of the 5,5-dioxide can be achieved. mdpi.comchemrxiv.org This further oxidation diminishes the electron-donating ability of the sulfur atom, significantly altering the electronic properties of the heterocyclic ring system. mdpi.com

Generation of Cation Radicals and Their Reactivity

The oxidation of phenothiazine derivatives, including the 5-oxide, can proceed via a one-electron process to form a stable cation radical. cdnsciencepub.comchemrxiv.org This reversible redox reaction is a hallmark of the phenothiazine scaffold. mdpi.com The formation of the phenothiazine cation radical is often indicated by a distinct color change in the reaction mixture, typically to pink or green. nih.gov

These cation radicals are key reactive intermediates in various chemical and metabolic transformations. rsc.org For example, the cation radical of chlorpromazine (B137089) (CPZ), CPZ•+, is formed through a one-electron oxidation and is an intermediate in the formation of its sulfoxide metabolite. chemrxiv.orgnih.gov The reactivity of these radicals is highly dependent on their structure and the surrounding chemical environment, particularly the presence of nucleophiles. nih.gov

Recent studies have explored the advanced reactivity of these cation radicals. When generated from species like 10-phenyl-10H-phenothiazine, the resulting radical cation (PTZ⁺•) can be photoexcited using visible and near-infrared light. acs.orgacs.org This process populates excited doublet states that act as potent "super-photooxidants," with oxidation potentials capable of driving energy-demanding reactions. acs.orgacs.org This highlights the potential of phenothiazine 5-oxide derivatives in photoredox catalysis and other advanced applications.

Nitrogen Atom Functionalization (N-Derivatization)

The nitrogen atom at the 10-position of the this compound ring is a key site for derivatization. Functionalization at this position through phosphorylation, alkylation, arylation, or acylation allows for the synthesis of a vast library of compounds with tailored properties.

N-Phosphorylation Reactions

N-Phosphorylation introduces a phosphorus-containing moiety onto the nitrogen atom of the phenothiazine ring system. Research has detailed the synthesis of N-phosphorylated phenothiazines, such as 5,5-dimethyl-2-(10H-phenothiazin-10-yl)-1,3,2-dioxaphosphinane 2-oxide, by reacting the sodium salt of phenothiazine with a phosphorylating agent like 2-chloro-5,5-dimethyl-1,3,2-dioxaphosphinane 2-oxide. mdpi.comnih.gov

Previous work by Keglevich and co-workers on the synthesis of O,O-diethyl (10H-phenothiazine-10-yl)phosphonate found that the product yield and stability are highly dependent on the reaction conditions, including the base, solvent, and heating method. nih.gov For example, using sodium hydride (NaH) as a base in refluxing dimethylformamide (DMF) gave a significantly higher yield compared to using refluxing toluene. nih.gov

| Reaction | Base | Solvent | Heating | Yield |

|---|---|---|---|---|

| N-Phosphorylation | NaH | DMF | Reflux | 52% |

| N-Phosphorylation | NaH | Toluene | Reflux | 15% |

| N-Ethylation | K₂CO₃ | - | Microwave | 80% |

| N-Ethylation | NaH | Toluene | Conventional | 5% |

N-Alkylation and N-Arylation Strategies

N-alkylation is a common strategy to introduce alkyl groups at the 10-position. Studies have successfully demonstrated the N-alkylation of this compound using a strong base like lithium bis(trimethylsilyl)amide (LiHMDS) in anhydrous DMF, followed by reaction with an alkyl halide such as methyl 4-(bromomethyl)benzoate (B8499459). nih.gov The choice of reaction conditions, including the use of microwave-assisted heating, can significantly improve reaction times and yields. researchgate.net

N-arylation introduces aryl substituents, often to create materials with specific electronic or photophysical properties. While traditional methods often rely on transition-metal catalysis, recent advancements include transition-metal-free approaches, such as using a benzyne (B1209423) route for the synthesis of N-phenyl phenothiazine. researchgate.net Organocatalytic methods using Brønsted acids have also been developed for the C-H amination of arenes with phenothiazines. rsc.org

| Starting Material | Base | Alkylating Agent | Solvent |

|---|---|---|---|

| This compound | LiHMDS | methyl 4-(bromomethyl)benzoate | DMF |

N-Acylation Reactions

N-acylation involves the introduction of an acyl group onto the nitrogen atom of the phenothiazine ring. This reaction is exemplified by the synthesis of 10-Acetyl-10H-phenothiazine 5-oxide. researchgate.net The preparation of this compound has been reported based on methods developed by Gilman & Nelson. researchgate.netacs.org The presence of the N-acyl group influences the electronic properties and conformation of the phenothiazine sulfoxide molecule. Crystal structure analysis of 10-Acetyl-10H-phenothiazine 5-oxide reveals that the molecules self-assemble through weak C—H···O hydrogen bonds and π–π stacking interactions between the aromatic rings, which helps to stabilize the crystal structure. researchgate.net

Electrophilic Aromatic Substitution on the Phenothiazine Ring System

The introduction of a sulfoxide group at the 5-position of the 10H-phenothiazine ring system significantly influences its reactivity towards electrophilic aromatic substitution. The sulfoxide group is an electron-withdrawing group, which deactivates the aromatic rings towards electrophilic attack. This deactivation is a consequence of the inductive effect and resonance, which reduces the electron density of the benzene (B151609) rings. Consequently, more forcing reaction conditions are typically required for substitution compared to the parent 10H-phenothiazine. The substitution pattern is directed to the positions meta to the sulfur bridge, primarily positions 3 and 7, as observed in the nitration of this compound to yield 3,7-dinitro-10H-phenothiazine 5-oxide.

Reactions with Sulfuryl Chloride

While specific literature detailing the direct reaction of this compound with sulfuryl chloride (SO₂Cl₂) is not extensively documented, the expected outcome would be electrophilic chlorination of the aromatic rings. Sulfuryl chloride, in the presence of a suitable Lewis acid catalyst, can serve as a source of an electrophilic chlorine species.

Given the deactivating nature of the sulfoxide group, the reaction would likely require a catalyst to proceed at a reasonable rate. The chlorine atom would be directed to the electron-rich positions of the phenothiazine nucleus that are least deactivated by the sulfoxide. Based on the known reactivity of phenothiazine derivatives, substitution is anticipated to occur at the 3 and 7 positions. The reaction would proceed through the typical mechanism of electrophilic aromatic substitution, involving the formation of a sigma complex (Wheland intermediate), followed by deprotonation to restore aromaticity. The expected products would be chlorinated derivatives of this compound, with the degree of chlorination depending on the stoichiometry of the reactants and the reaction conditions.

Reactions with Chlorosulfonic Acid

The reaction of this compound with chlorosulfonic acid (ClSO₃H) is an electrophilic aromatic substitution known as chlorosulfonation. This reaction introduces a chlorosulfonyl (-SO₂Cl) group onto the aromatic ring. Similar to other electrophilic substitutions on this ring system, the sulfoxide group's deactivating properties necessitate careful control of reaction conditions.

The electrophile in this reaction is generated from chlorosulfonic acid. The substitution is expected to occur at the 3 and/or 7 positions of the phenothiazine 5-oxide core. The resulting phenothiazine-5-oxide sulfonic acid derivatives are versatile intermediates that can be further converted into sulfonamides or sulfonic esters. The general mechanism for aromatic sulfonation involves the attack of the aromatic ring on the sulfur trioxide or a related electrophilic sulfur species, followed by proton loss.

Coupling Reactions and Hybrid Compound Synthesis

The derivatization of the this compound scaffold through modern cross-coupling reactions has enabled the synthesis of complex molecules with tailored electronic and photophysical properties. These methods are crucial for constructing donor-acceptor systems and hybrid compounds for various applications in materials science and medicinal chemistry.

Suzuki Cross-Coupling for Acceptor-Donor-Acceptor Architectures

The Suzuki cross-coupling reaction is a powerful tool for forming carbon-carbon bonds. In the context of phenothiazine chemistry, it has been employed to construct donor-acceptor (D-A) and acceptor-donor-acceptor (A-D-A) type molecules. rsc.org While direct examples starting from this compound are not abundant, the methodology is applicable. Typically, a halogenated phenothiazine derivative (e.g., bromo- or iodo-phenothiazine) is coupled with a boronic acid or ester derivative of an acceptor moiety in the presence of a palladium catalyst and a base.

For the synthesis of A-D-A architectures based on this compound, a dihalogenated derivative of the phenothiazine 5-oxide would serve as the donor core. This would then be reacted with two equivalents of an acceptor-functionalized boronic acid. The electron-withdrawing nature of the sulfoxide group in the phenothiazine core can enhance the donor-acceptor character of the final molecule. These A-D-A systems are of interest for their potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Table 1: Representative Suzuki Cross-Coupling Reaction

| Donor Core Precursor | Acceptor Moiety (Boronic Acid/Ester) | Catalyst/Base | Resulting Architecture |

| Dihalo-10H-phenothiazine 5-oxide | Acceptor-Ar-B(OR)₂ | Pd(PPh₃)₄ / K₂CO₃ | Acceptor-Phenothiazine 5-oxide-Acceptor |

This table represents a generalized scheme based on known Suzuki reactions of phenothiazine derivatives.

Phenothiazine-Triazole Hybridization

The hybridization of the phenothiazine scaffold with triazole rings has been achieved primarily through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". tcichemicals.comtcichemicals.com This reaction provides a highly efficient and regioselective method for linking a phenothiazine unit, functionalized with either an azide (B81097) or an alkyne, to another molecule bearing the complementary functional group.

In the synthesis of phenothiazine-triazole hybrids where the phenothiazine core is a 5-oxide, the oxidation of the sulfur atom can be performed either before or after the click reaction. For instance, an N-alkynyl phenothiazine can be prepared and subsequently oxidized to the corresponding 5-oxide. This alkynylated phenothiazine 5-oxide can then be reacted with an organic azide to form the 1,2,3-triazole linked hybrid. These hybrid molecules are being explored for their potential biological activities. nih.gov

Table 2: Synthesis of Phenothiazine-Triazole Hybrids via CuAAC

| Phenothiazine Precursor | Coupling Partner | Catalyst | Hybrid Product |

| N-alkynyl-10H-phenothiazine 5-oxide | Organic Azide (R-N₃) | CuSO₄ / Sodium Ascorbate | N-(1-R-1,2,3-triazol-4-yl)methyl-10H-phenothiazine 5-oxide |

| N-azidoalkyl-10H-phenothiazine 5-oxide | Organic Alkyne (R-C≡CH) | CuSO₄ / Sodium Ascorbate | N-(1-R-1,2,3-triazol-4-yl)alkyl-10H-phenothiazine 5-oxide |

This table illustrates the general synthetic routes to phenothiazine-triazole hybrids.

Phenothiazine-Anthraquinone Donor-Acceptor Systems

The synthesis of donor-acceptor systems comprising a phenothiazine donor and an anthraquinone (B42736) acceptor has been reported, creating molecules with interesting photophysical and electrochemical properties. These systems are designed to facilitate intramolecular charge transfer (ICT) upon photoexcitation.

The linkage between the phenothiazine and anthraquinone units can be established through various synthetic methodologies, including nucleophilic aromatic substitution or cross-coupling reactions. For systems incorporating this compound, the electron-donating ability of the phenothiazine moiety would be somewhat attenuated by the electron-withdrawing sulfoxide group. However, this modification can be used to fine-tune the electronic properties of the resulting donor-acceptor conjugate. The synthesis would typically involve a functionalized phenothiazine 5-oxide (e.g., amino- or halo-substituted) and a suitably functionalized anthraquinone derivative. These D-A systems are investigated for applications in areas such as molecular electronics and photoredox catalysis. researchgate.net

Post-Column Oxidative Derivatization for Analytical Applications

Post-column oxidative derivatization is a powerful analytical technique employed to enhance the detection of phenothiazine derivatives in complex matrices. This method is particularly valuable when direct detection of the parent compounds is hindered by low concentrations or matrix interference. The core principle of this technique involves the chemical modification of the phenothiazines after they have been separated by high-performance liquid chromatography (HPLC). This conversion into a more readily detectable species, such as this compound and its substituted analogues, significantly improves the sensitivity and selectivity of the analysis.

The most common approach for the post-column derivatization of phenothiazines is oxidation. In this process, the eluent from the HPLC column, containing the separated phenothiazine analytes, is mixed with a suitable oxidizing agent. This reaction typically targets the sulfur atom in the phenothiazine ring, oxidizing it to a sulfoxide. This structural modification often imparts desirable detection characteristics, such as enhanced fluorescence or a significant shift in the UV-Vis absorption spectrum.

A key advantage of post-column derivatization is that the separation of the analytes in their original form is completed before any chemical modification occurs. This prevents issues that can arise with pre-column derivatization, such as the formation of multiple derivative products or the alteration of chromatographic behavior.

Several oxidizing agents have been explored for the post-column derivatization of phenothiazines. One of the most effective and widely used is peroxyacetic acid (PAA). The reaction of phenothiazines with PA in a post-column reactor leads to the formation of their corresponding sulfoxides, which are often highly fluorescent. This allows for highly sensitive detection using a fluorescence detector.

The general reaction can be depicted as follows:

Phenothiazine + Peroxyacetic Acid → Phenothiazine Sulfoxide (e.g., this compound) + Acetic Acid

The experimental setup for post-column derivatization typically involves an additional pump to deliver the oxidizing reagent, a mixing tee where the column eluent and the reagent are combined, and a reaction coil to allow sufficient time for the derivatization reaction to reach completion before the flow stream enters the detector. The reaction coil may be heated to accelerate the reaction rate.

The choice of detector is contingent on the properties of the resulting derivative. When phenothiazines are oxidized to their sulfoxides, such as this compound, fluorescence detection is often the preferred method due to its high sensitivity and selectivity. The sulfoxide derivatives typically exhibit strong fluorescence, allowing for the detection of very low concentrations of the parent phenothiazine.

Alternatively, under certain reaction conditions, the oxidation of phenothiazines can produce colored radical cations. These species can be detected using a UV-Vis detector. However, this method is generally less sensitive than the fluorescence detection of the sulfoxides.

Research has demonstrated that the post-column oxidative derivatization of phenothiazines with peroxyacetic acid, followed by fluorescence detection of the resulting sulfoxides, is a robust and highly sensitive analytical method. sci-hub.se This approach significantly lowers the limits of detection (LOD) for various phenothiazine drugs compared to direct UV detection.

The table below summarizes the limits of detection for several phenothiazine derivatives using this method.

| Phenothiazine Derivative | Limit of Detection (LOD) (nM) |

|---|---|

| Phenothiazine | 300 |

| Promazine | 10 |

| Chlorpromazine | 10 |

| Triflupromazine | 4 |

| Trimeprazine | 4 |

| Thioridazine | 10 |

| Trifluoperazine | 10 |

Data sourced from Effkemann et al. (2000). sci-hub.se

The enhanced sensitivity achieved through this derivatization technique is evident from these low detection limits. This makes the method highly suitable for the analysis of phenothiazines in biological samples, where they are often present at trace levels. The selectivity is also improved, as only compounds that undergo the specific oxidative reaction to form fluorescent products will be detected, reducing interference from co-eluting matrix components.

Spectroscopic Characterization and Advanced Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of 10H-phenothiazine 5-oxide, offering detailed insights into its molecular framework.

Proton (¹H) NMR spectroscopy is instrumental for confirming the identity and assessing the purity of this compound. The oxidation of the sulfur atom to a sulfoxide (B87167) group significantly alters the electronic environment of the molecule compared to the parent 10H-phenothiazine. This change induces a notable downfield shift (deshielding) of the signals corresponding to the aromatic protons. researchgate.net

Carbon-13 (¹³C) NMR spectroscopy provides essential information about the carbon framework of this compound. The spectrum displays distinct signals for each chemically non-equivalent carbon atom in the molecule. The oxidation at the sulfur atom influences the chemical shifts of the carbon atoms, particularly those in the C-S-C bridge and the adjacent aromatic carbons.

Similar to ¹H NMR, specific tabulated data for the parent this compound is sparse in the surveyed literature. However, data from various N-substituted and ring-substituted phenothiazine (B1677639) derivatives consistently show characteristic signals for the aromatic carbons, which are crucial for confirming the integrity of the tricyclic core. rsc.orgrsc.orgrsc.org The chemical shifts for carbons in aromatic rings typically fall within the 115-150 ppm range. libretexts.org

The sulfoxide group in this compound is a stereocenter, meaning the molecule is chiral and can exist as a pair of enantiomers. NMR spectroscopy, in conjunction with chiral solvating agents (CSAs), can be used to determine the enantiomeric composition of a sample.

CSAs are chiral molecules that form transient diastereomeric complexes with the enantiomers of the chiral analyte. rsc.org These complexes have different magnetic environments, which can lead to the separation of NMR signals for the respective enantiomers, allowing for their quantification. While the general principle is well-established for various classes of compounds, rsc.org specific studies detailing the use of chiral additives for the enantiomeric analysis of the parent this compound have not been identified in the reviewed sources. The application of this technique would involve selecting an appropriate CSA that interacts effectively with the phenothiazine S-oxide enantiomers to induce observable differences in their NMR spectra.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The most diagnostic absorption band for this compound is the strong stretching vibration of the sulfoxide (S=O) group. This band typically appears in the range of 950–1150 cm⁻¹. researchgate.net For a related derivative, 2-chloro-10H-phenothiazine 5-oxide (2CPTZ-SO), this S=O stretching vibration is observed at 987 cm⁻¹. researchgate.net

Other characteristic absorptions include the N-H stretching vibration, C-H stretching for the aromatic rings, and C=C ring stretching vibrations. The analysis of the full IR spectrum provides a molecular fingerprint that is valuable for structural confirmation. nist.gov

Table 1: Key IR Absorption Bands for this compound

This table is based on the analysis of the general regions for the specified functional groups and data from the NIST Chemistry WebBook. nist.gov

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3340 | N-H Stretch | Secondary Amine |

| 3050-3100 | C-H Stretch | Aromatic |

| 1570-1600 | C=C Stretch | Aromatic Ring |

| 1030-1050 | S=O Stretch | Sulfoxide |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides crucial information about the molecular weight and structural features of this compound through analysis of its fragmentation patterns. The compound has a molecular formula of C₁₂H₉NOS and a molecular weight of approximately 215.27 g/mol . nist.gov

In electron ionization mass spectrometry (EI-MS), the molecular ion peak (M⁺˙) is observed at m/z 215. The fragmentation of the molecular ion provides insight into the molecule's structure. A common fragmentation pathway for phenothiazine sulfoxides involves the loss of an oxygen atom, leading to a significant peak corresponding to the phenothiazine radical cation at m/z 199. Another characteristic fragmentation is the loss of the SO group, resulting in a carbazole-like fragment. uni-saarland.de

Table 2: Major Fragments in the Mass Spectrum of this compound

Data sourced from the NIST Mass Spectrometry Data Center. nist.gov

| m/z | Proposed Fragment | Identity |

|---|---|---|

| 215 | [C₁₂H₉NOS]⁺˙ | Molecular Ion (M⁺˙) |

| 199 | [C₁₂H₉NS]⁺˙ | [M-O]⁺˙ |

| 181 | [C₁₂H₉N]⁺˙ | [M-SO]⁺˙ (Carbazole fragment) |

X-ray Diffraction Analysis for Solid-State Structure Elucidation

X-ray diffraction analysis of single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms and molecules in the solid state, providing data on bond lengths, bond angles, and intermolecular interactions.

While crystallographic data for the parent this compound is not available in the cited literature, the crystal structure of a closely related derivative, 10-acetyl-10H-phenothiazine 5-oxide , offers valuable insight into the molecular conformation. nih.govresearchgate.net In this derivative, the central phenothiazine ring system adopts a folded or "butterfly" conformation along the N···S axis. The sulfoxide oxygen atom was found to be disordered over two positions, reflecting a partial inversion at the tetrahedral sulfur atom. nih.gov The crystal packing is stabilized by weak intermolecular C—H···O hydrogen bonds and π–π stacking interactions between the aromatic rings of adjacent molecules. nih.gov

Table 3: Crystal Data for 10-acetyl-10H-phenothiazine 5-oxide

This data is for a derivative and not the subject compound. Data from Acta Crystallographica Section E. nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₄H₁₁NO₂S |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 8.1244 (1) |

| b (Å) | 14.1787 (2) |

| c (Å) | 10.7576 (1) |

| β (°) | 100.963 (1) |

| Volume (ų) | 1216.59 (3) |

Single-Crystal X-ray Diffraction for Molecular Conformation and Packing

Single-crystal X-ray diffraction has been instrumental in elucidating the precise three-dimensional structure of phenothiazine derivatives, including the 5-oxide form. These studies reveal that the central C4SN ring in phenothiazines is folded. In the case of 10-acetyl-10H-phenothiazine 5-oxide, the crystal structure analysis shows a supramolecular arrangement stabilized by weak intermolecular C-H⋯O hydrogen bonds. Furthermore, π-π stacking interactions between the aromatic rings of adjacent molecules, with centroid-centroid distances of 3.7547 (15) and 3.9577 (15) Å, contribute to the stability of the crystal lattice. The packing of molecules in the crystal often results in a wavy-like arrangement.

| Crystal Data for 10-Acetyl-10H-phenothiazine 5-oxide | |

| Parameter | Value |

| Centroid-Centroid Distance 1 | 3.7547 (15) Å |

| Centroid-Centroid Distance 2 | 3.9577 (15) Å |

Analysis of Sulfoxide Oxygen Atom Disorder

A notable feature observed in the crystal structure of some phenothiazine 5-oxide derivatives is the disorder of the sulfoxide oxygen atom. In 10-acetyl-10H-phenothiazine 5-oxide, the oxygen atom is disordered over two sites with occupancies of 0.886 (4) and 0.114 (4). This disorder is indicative of a partial inversion of the lone pair of electrons at the tetrahedral sulfur atom.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Fluorescence Spectroscopy

Absorption and Emission Properties

The electronic absorption and emission properties of phenothiazine derivatives are sensitive to their molecular structure and environment. Phenothiazine and its N-alkyl analogs typically exhibit fluorescence in the 350–450 nm range. For instance, a 10-(4-butoxyphenyl)-10H-phenothiazine derivative displays emission bands ranging from 350 to 476 nm in various organic solvents. The absorption spectra of these compounds can also show distinct bands; for example, 3,7-dinitro-10H-phenothiazine 5-oxide shows an intense absorption band that can be assigned to electronic transitions into the S4, S5, and S6 excited states. The fluorescence of this particular derivative is observed at a significantly longer wavelength of 647 nm.

| Spectroscopic Data for Phenothiazine Derivatives | |

| Compound | Fluorescence Emission Range |

| Phenothiazine S-oxide and N-alkyl analogs | 350–450 nm |

| 10-(4-butoxyphenyl)-10H-phenothiazine | 350–476 nm |

| 3,7-dinitro-10H-phenothiazine 5-oxide | 647 nm |

Fluorosolvatochromism Studies

Fluorosolvatochromism, the change in fluorescence properties with solvent polarity, has been observed for phenothiazine derivatives. The emission of 10-(4-butoxyphenyl)-10H-phenothiazine is influenced by the solvent, with the highest emission intensity seen in more polar solvents like methanol. This solvatochromic behavior is also evident in the absorption spectra, with blue-shifted shoulder bands appearing in different organic solvents.

Surface-Enhanced Raman Spectroscopy (SERS) for Molecular Structure and Adsorption Behavior

Surface-Enhanced Raman Spectroscopy (SERS) is a powerful technique for obtaining detailed vibrational information and understanding the adsorption behavior of molecules on metal surfaces. For 10-isopropyl-10H-phenothiazine-5-oxide, SERS studies on activated silver colloids have shown small shifts in vibrational frequencies (≤ 5 cm⁻¹) compared to the normal Raman spectrum. This suggests a partial chemisorption of the molecule onto the silver surface, likely through the lone pair electrons of the sulfoxide oxygen atom. The primary enhancement mechanism in this case is attributed to the electromagnetic effect. Changes in the SERS spectra with varying pH have been interpreted as orientational changes of the adsorbed molecules on the silver surface.

Electrochemical Methods for Oxidation Behavior and Metabolite Analysis

Electrochemical methods are crucial for investigating the oxidation behavior of phenothiazines and analyzing their metabolites. The oxidation of phenothiazine derivatives can occur at the sulfur atom, leading to the formation of sulfoxides and sulfones. Cyclic voltammetry studies of 2-chlorophenothiazine (B30676) (2CPTZ) have identified multiple oxidation events, with the initial peaks corresponding to the formation of a reversible S-radical cation.

The electrochemical oxidation of chlorpromazine (B137089) (CPZ), a well-known phenothiazine drug, has been shown to be a complex process. It involves sequential oxidation of both the phenothiazine core and the side chain. The initial reversible redox reaction corresponds to the one-electron oxidation of CPZ to form a radical cation (CPZ•+). Subsequent irreversible oxidation steps occur at more positive potentials. High-performance liquid chromatography coupled with electrochemical detection is a method used for the determination of sulfoxide metabolites in human plasma. Electrochemical synthesis provides a controlled method for preparing these S-oxide metabolites on a multi-milligram scale.

| Electrochemical Oxidation Peaks for Chlorpromazine (CPZ) | |

| Process | Potential (vs Fc/Fc+) |

| Epa1 (reversible) | 595 mV |

| Epa2 (irreversible) | 765 mV |

| Epa3 (irreversible) | 1172 mV |

| Epa4 (irreversible) | 1355 mV |

| Epa5 (irreversible) | 1909 mV |

| Epa6 (irreversible) | 2113 mV |

Chromatographic Techniques for Purity and Separation

High-Performance Liquid Chromatography (HPLC) is an essential analytical tool for monitoring the synthesis of this compound and assessing its purity. In the context of electrochemical synthesis, where phenothiazine derivatives are oxidized, HPLC is used to track the progress of the reaction. mdpi.com By comparing the chromatograms over time to a reference standard of the S-oxide metabolite, researchers can optimize reaction conditions, such as the applied current, to maximize the yield of the desired product and prevent over-oxidation. mdpi.com

The technique is also employed to confirm the purity of the final product. Commercial suppliers of related compounds, such as 10H-phenothiazine 5,5-dioxide, specify purity levels greater than 95.0%, as determined by HPLC, underscoring the method's importance in quality control.

Table 2: Application of HPLC in Phenothiazine Oxidation Studies

| Application | Purpose | Monitored Species | Outcome | Reference |

| Reaction Monitoring | To optimize the electrosynthesis of S-oxide metabolites from phenothiazine derivatives. | Parent phenothiazine derivative, S-oxide metabolite. | Optimization of applied current to maximize S-oxide yield and prevent over-oxidation. | mdpi.com |

| Purity Assessment | To determine the purity of the final synthesized product. | This compound and potential impurities. | Quantification of product purity against a reference standard. | mdpi.com |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used extensively to investigate the properties of phenothiazine (B1677639) derivatives. These calculations provide a balance between accuracy and computational cost, making them ideal for studying medium-sized organic molecules like 10H-phenothiazine 5-oxide.

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For derivatives of this compound, such as 10-Acetyl-10H-phenothiazine 5-oxide (APTZ) and 3,7-dinitro-10H-phenothiazine 5-oxide, geometry optimization is typically performed using methods like B3LYP with basis sets such as 6-311++G(d,p). scispace.comresearchgate.netnepjol.infonih.gov

| Parameter | Description | Method/Basis Set | Finding | Reference |

| Geometry Optimization | Calculation of the lowest energy conformation of the molecule. | DFT/B3LYP/6-311++G(d,p) | Confirms a stable, non-planar butterfly structure for the phenothiazine core. | researchgate.netnepjol.info |

| Electronic Structure | Analysis of electron distribution and the effect of substituents. | DFT | The S=O group acts as an electron-withdrawing group, reducing electron density on the benzene (B151609) rings. | nih.gov |

| Symmetry | Determination of the molecule's point group. | X-ray & DFT | Derivatives like 3,7-dinitro-10H-phenothiazine 5-oxide often crystallize in the monoclinic, P21/n system. | nih.gov |

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity and electronic properties. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the lowest energy orbital that can accept electrons. scispace.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. samipubco.com For derivatives like APTZ, the HOMO-LUMO energy gap has been calculated to understand its charge transfer characteristics. scispace.comdoaj.org

| Orbital | Role | Significance |

| HOMO | Highest Occupied Molecular Orbital | Acts as an electron donor; its energy level relates to the ionization potential. |

| LUMO | Lowest Unoccupied Molecular Orbital | Acts as an electron acceptor; its energy level relates to the electron affinity. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicates kinetic stability, chemical reactivity, and the energy required for electronic excitation. A smaller gap implies higher reactivity. |

DFT calculations are instrumental in elucidating reaction mechanisms by mapping the energy profiles of chemical reactions. For phenothiazine derivatives, this includes studying their antioxidant and electrochemical behaviors. Phenothiazines can undergo oxidation to form stable cation radicals, a key step in many of their biological and chemical functions. mdpi.com

Theoretical models can predict the feasibility of different reaction pathways, such as the Sequential Electron Transfer-Proton Transfer (SET-PT) or Sequential Proton Loss Electron Transfer (SPLET) mechanisms in antioxidant activity. mdpi.com By calculating thermodynamic parameters like ionization potential (IP) and proton affinity (PA), researchers can determine the most likely mechanism. mdpi.com In electrochemical studies, DFT is used to correlate the computed electron density at specific atoms (e.g., the heterocyclic nitrogen) with experimentally observed oxidation potentials, providing insight into the initial steps of electrochemical oxidation. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited states of molecules and predict their electronic absorption spectra. This method calculates the energies of electronic transitions from the ground state to various excited states.

For the derivative 10-Acetyl-10H-phenothiazine 5-oxide, TD-DFT calculations have been used to predict its UV-Vis absorption spectrum. researchgate.net The calculations provide information on absorption wavelengths (λ), excitation energies (E), and oscillator strengths (f), which determine the intensity of the absorption bands. researchgate.net The primary electronic absorption often corresponds to a π→π* transition, described by the excitation of an electron from the HOMO to the LUMO. scispace.com For instance, calculations for APTZ predicted a dipole-allowed transition at approximately 278 nm, along with other transitions at shorter wavelengths. scispace.comresearchgate.net

| Parameter | Description | Calculated Value for APTZ (Gas Phase) | Reference |

| Absorption Wavelength (λ) | The wavelength of light absorbed during an electronic transition. | ~278 nm (first allowed transition) | scispace.comresearchgate.net |

| Oscillator Strength (f) | A dimensionless quantity that expresses the probability of a transition. | 0.0549 (for the ~278 nm transition) | scispace.comresearchgate.net |

| Excitation Energy (E) | The energy required to promote an electron to a higher energy state. | Corresponds to the calculated absorption wavelengths. | researchgate.net |

| Transition Type | The nature of the orbitals involved in the electronic transition. | Primarily π→π* transitions. | scispace.com |

Molecular Modeling and Docking Studies for Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is vital in drug discovery for understanding how a molecule might interact with a biological target. samipubco.comresearchgate.net

While studies may not focus on the parent this compound, extensive docking research has been conducted on its derivatives to explore their potential as therapeutic agents. ekb.egnih.gov These studies dock phenothiazine-based ligands into the active sites of proteins like Bcr-Abl kinase and microtubule affinity-regulating kinase 4 (MARK4). ekb.egnih.gov The results reveal how the phenothiazine structure fits into hydrophobic pockets and identifies key interactions, such as hydrogen bonds between the ligand and specific amino acid residues of the protein (e.g., Met318, Val181, Asn258). ekb.eg The calculated binding affinity, often expressed in kcal/mol, quantifies the strength of the interaction and helps predict the inhibitory potential of the compound. samipubco.comnih.gov

Potential Energy Surface Calculations and Conformational Analysis

Potential Energy Surface (PES) calculations are used to explore the different possible conformations of a molecule and their relative energies. By mapping the PES, researchers can identify stable conformers (energy minima) and the transition states that connect them.

For flexible molecules like phenothiazine derivatives, conformational analysis is crucial. DFT calculations can be used to optimize the geometries of different conformers and determine their relative stabilities. researchgate.net For example, a study on 10H-phenothiazine-1-carboxylic acid identified two stable conformers, with their relative energies computed to understand which is more prevalent. researchgate.net The optimized structural parameters from these calculations are then used in frequency calculations to confirm that each identified conformer is a true minimum on the potential energy surface. researchgate.net This type of analysis is fundamental for understanding how the molecule's shape influences its properties and interactions.

Quantum Mechanical Calculations of Optical and Nonlinear Optical Properties

Computational chemistry provides a powerful lens for investigating the electronic structure and predicting the optical and nonlinear optical (NLO) properties of this compound and its derivatives. Through quantum mechanical calculations, researchers can gain insights into molecular behavior that complements experimental findings. Methodologies such as Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) are instrumental in these theoretical explorations.

Theoretical studies on derivatives of this compound, such as 10-Acetyl-10H-phenothiazine 5-oxide, have been conducted to elucidate their optical properties. For instance, the absorption wavelengths (λ), oscillator strengths (f), and excitation energies (E) for 10-Acetyl-10H-phenothiazine 5-oxide have been calculated using the TD-DFT/6-31G method. researchgate.net In the gas phase, a key dipole transition was calculated at approximately 278 nm with an oscillator strength of 0.0549. researchgate.net Further electronic transitions were predicted at 252 nm, 244 nm, and 221 nm, with corresponding oscillator strengths of 0.0537, 0.0283, and a notable value at 221 nm, respectively. researchgate.net

| Property | Value |

|---|---|

| Absorption Wavelength (λ) | 278 nm |

| Oscillator Strength (f) | 0.0549 |

| Additional Transition 1 (λ) | 252 nm |

| Oscillator Strength (f) | 0.0537 |

| Additional Transition 2 (λ) | 244 nm |

| Oscillator Strength (f) | 0.0283 |

| Additional Transition 3 (λ) | 221 nm |

Furthermore, quantum chemical methods are employed to predict the nonlinear optical (NLO) properties of these compounds. The NLO response of a molecule is related to its polarizability and first hyperpolarizability. For 10-Acetyl-10H-phenothiazine 5-oxide, these properties have been analyzed using DFT at the 6-311++G(d,p) basis set level. usc.edu Such computational analyses indicate that intramolecular charge transfer within the molecule contributes to its stabilization and suggests potential for NLO applications. usc.edu The predicted polarizability and first hyperpolarizability for this derivative underscore its potential as a subject for future investigations in the field of nonlinear optics. usc.edu

| Property | Prediction Status |

|---|---|

| Polarizability | Predicted to have significant values |

| First Hyperpolarizability | Predicted to have significant values |

Investigations into other derivatives, such as 3,7-dinitro-10H-phenothiazine 5-oxide, provide further understanding of how structural modifications influence photophysical properties. For this dinitro derivative, TD-DFT calculations have been used to analyze its emission spectrum. nih.gov The calculations indicated that the observed emission band at 647 nm corresponds to the S1 → S0 transition, which was calculated to be at 568 nm. nih.gov This significant red-shift in the emission band compared to N-alkyl phenothiazine S-oxide analogs (which typically fluoresce in the 350–450 nm range) is attributed to the electron-withdrawing nature of the two nitro groups, which lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov

Structure Activity Relationship Sar of 10h Phenothiazine 5 Oxide Derivatives

Influence of Substituents on Position 2 on Biological Activity

The nature of the substituent at the C-2 position of the phenothiazine (B1677639) ring is a critical determinant of biological activity. Generally, the introduction of electron-withdrawing groups at this position enhances the therapeutic potency, particularly for antipsychotic applications. slideshare.net The electronic character of this substituent directly modulates the electron distribution of the entire tricyclic system, which in turn affects how the molecule binds to its target receptors. slideshare.netif-pan.krakow.pl

For instance, in the context of protein kinase C (PKC) inhibition, the type of halogen substituent at position 2 plays a crucial role. Derivatives featuring a chlorine atom (-Cl) exhibit the greatest inhibitory potential, whereas the presence of a trifluoromethyl group (-CF3) tends to diminish this activity. if-pan.krakow.plnih.gov This highlights that a subtle change in the electronic properties at this specific location can lead to significant differences in biological outcomes. Similarly, for binding to proteins like the KRAS oncogene, substitutions at the C-2 position have been shown to be the most impactful factor influencing binding affinity. researchgate.net

| Substituent at C-2 | General Effect on Antipsychotic Activity | Effect on Protein Kinase C Inhibition | Reference |

|---|---|---|---|

| Electron-withdrawing group (general) | Increase | Varies | slideshare.net |

| -Cl (Chloro) | Increase | High | if-pan.krakow.pl |

| -CF3 (Trifluoromethyl) | Increase | Diminished | if-pan.krakow.plnih.gov |

Impact of Substituents on Position 10 on Pharmacological Activity

The substituent at the N-10 position, typically an aminoalkyl side chain, is essential for the pharmacological activity of phenothiazine derivatives. if-pan.krakow.pl The length and structure of this chain are pivotal for proper interaction with receptors.

Key findings from structure-activity relationship studies indicate:

Chain Length: A three-carbon chain separating the nitrogen atom of the phenothiazine ring and the terminal aliphatic amino nitrogen is critical for potent neuroleptic activity. slideshare.net Shortening or lengthening this chain drastically reduces activity. slideshare.net A shorter, two-carbon chain, however, can amplify antihistaminic and anticholinergic effects. slideshare.net

Terminal Amine Group: The terminal amino group must be tertiary for optimal activity. slideshare.net Decreasing the size, such as having a monomethylamino group, or increasing the size beyond a dimethylamino group, significantly decreases potency. slideshare.net

Nature of the Side Chain: The type of heterocyclic amine in the side chain influences the intensity of the biological effect. The general order of potency is piperazine (B1678402) > piperidine (B6355638) > aliphatic chain. slideshare.net

Furthermore, the attachment point of the linker is crucial; moving the side chain from the N-10 position to another part of the phenothiazine scaffold has been shown to be detrimental to activity and selectivity. nih.gov

| Side Chain Feature | Optimal Characteristic | Effect of Deviation | Reference |

|---|---|---|---|

| Alkyl Chain Length | 3 carbons | Drastic decrease in activity | slideshare.net |

| Terminal Amine | Tertiary (e.g., -N(CH3)2) | Greatly decreased activity | slideshare.net |

| Side Chain Type | Piperazine ring | Lower activity with piperidine or open aliphatic chains | slideshare.net |

Role of the Sulfoxide (B87167) Moiety at Position 5 in Receptor Binding and Activity

The oxidation of the sulfur atom at position 5 to a sulfoxide (S=O) group generally leads to a significant reduction or complete loss of biological activity. nih.gov This is a common metabolic pathway for phenothiazine drugs, often resulting in inactive metabolites. nih.govnih.gov

The loss of activity upon sulfoxidation can be attributed to two primary factors:

Conformational Changes: The introduction of the oxygen atom alters the conformation of the side chain relative to the tricyclic ring system. nih.gov

Altered Electrostatics: The sulfoxide group increases the negative electrostatic potential around the phenothiazine ring system. nih.gov This increased negativity can weaken the electrostatic interactions between the molecule and negatively charged domains within target receptors, such as dopamine (B1211576) receptors, thereby hindering effective binding. nih.gov

For example, studies on chlorpromazine (B137089) and its sulfoxide metabolite show that while the parent drug is a potent psychoactive agent, chlorpromazine sulfoxide is virtually inactive in dopamine receptor binding tests. nih.gov Similarly, in the context of histone deacetylase 6 (HDAC6) inhibition, a phenothiazine sulfoxide derivative was found to have slightly reduced potency and selectivity compared to its non-oxidized counterpart. nih.gov

Correlation between Molecular Conformation and Biological Efficacy

The three-dimensional structure, or conformation, of phenothiazine derivatives is directly correlated with their biological efficacy. The flexibility of the tricyclic system and the orientation of the N-10 side chain are particularly important for receptor recognition and binding.

Psychoactive phenothiazine drugs and their biologically inactive sulfoxide metabolites adopt different side-chain conformations in their crystal structures. nih.gov Molecular mechanics calculations have shown that for both active drugs and their inactive sulfoxide metabolites, the lowest energy conformation in a vacuum is one where the side chain is folded over the tricyclic ring structure. nih.gov

However, the sulfoxidation at position 5 alters the fine balance of electrostatic and steric forces, leading to a conformational state that is less favorable for receptor interaction. nih.gov This change in the molecule's shape and electronic properties upon sulfoxidation is a key reason for the observed loss of biological activity, demonstrating a clear link between a specific molecular conformation and pharmacological effect. nih.gov

Steric and Electronic Effects of Substituents on Biological Profiles

The biological profiles of 10H-phenothiazine 5-oxide derivatives are governed by the combined steric and electronic effects of their substituents. These properties can be fine-tuned by synthetic chemists to control the molecule's reactivity, conformation, and interaction with biological targets. researchgate.netacs.org

Steric Effects: The size and spatial arrangement of substituents (steric hindrance) also play a significant role.

At the N-10 position, the size of the terminal amine is critical; a dimethylamino group is often optimal, while larger or smaller groups reduce activity. slideshare.net

At positions ortho to the ring nitrogen (C-1 and C-9), introducing bulky substituents can induce steric strain, which can be leveraged to manipulate the molecule's redox potentials and ionization geometry. researchgate.netacs.org This demonstrates how steric bulk can be used to fine-tune electronic properties in a manner that is distinct from the substituent's inherent electron-donating or -withdrawing character. researchgate.net

The interplay between these effects is complex. For example, a substituent may have a favorable electronic effect but introduce unfavorable steric bulk, or vice versa. Therefore, the rational design of new phenothiazine derivatives requires careful consideration of how both steric and electronic factors will impact the molecule's final biological profile.

Biological Activities and Molecular Mechanisms of Action

Anticancer and Antiproliferative Activities

Comprehensive searches for the anticancer and antiproliferative activities of 10H-phenothiazine 5-oxide did not yield any specific studies. The following subsections detail the areas where research is currently lacking for this particular compound.

Induction of Apoptosis and Cell Cycle Arrest

There is no available scientific literature detailing whether This compound induces apoptosis or causes cell cycle arrest in cancer cells.

Modulation of Signaling Pathways (e.g., PI3K/Akt, MAPK/ERK1/2, Akt/mTOR, FOXO)

No research data could be found on the effects of This compound on key signaling pathways such as PI3K/Akt, MAPK/ERK1/2, Akt/mTOR, or FOXO, which are commonly implicated in cancer progression.

Inhibition of Tumor Angiogenesis via VEGF Production Suppression

The potential for This compound to inhibit tumor angiogenesis, specifically through the suppression of Vascular Endothelial Growth Factor (VEGF) production, has not been investigated in the available scientific literature.

Reversal of Multidrug Resistance (MDR) by P-glycoprotein Inhibition

There are no studies available that examine the role of This compound in reversing multidrug resistance or its potential to inhibit the P-glycoprotein (P-gp) efflux pump.

Lysosomal Cell Death Induction

The ability of This compound to induce lysosomal-dependent cell death is an area that has not been explored in published research.

Enhancement of Anticancer Antibody Efficacy

No data is available to suggest that This compound can enhance the efficacy of anticancer antibodies.

Influence on Autophagy-Related Proteins

Autophagy is a cellular process responsible for the degradation and recycling of cellular components, playing a critical role in cellular homeostasis. Dysregulation of autophagy has been implicated in various diseases, including cancer and neurodegenerative disorders. Phenothiazine (B1677639) derivatives have been shown to modulate autophagy, with the specific effect often depending on the cell type and the concentration of the compound. sci-hub.ruresearchgate.netnih.gov The stimulation of autophagy by phenothiazines can occur through both mTOR-dependent and mTOR-independent pathways. researchgate.netnih.gov For instance, some phenothiazines have been observed to induce autophagy in cancer cell lines, which can contribute to their anti-tumor effects. researchgate.net While direct studies on the influence of this compound on autophagy-related proteins are not extensively documented, the known effects of the broader phenothiazine class suggest that this derivative could potentially interact with and modulate autophagic pathways. Further research is necessary to elucidate the specific effects of this compound on key autophagy-related proteins such as ATG5 and FIP200.

Cyclooxygenase-2 (COX-2) Inhibitory Activity

Cyclooxygenase-2 (COX-2) is an enzyme that plays a key role in inflammation and pain signaling by catalyzing the production of prostaglandins. springernature.combpsbioscience.comsigmaaldrich.comabcam.comcaymanchem.com Inhibition of COX-2 is a major therapeutic strategy for managing inflammatory conditions. While the direct inhibitory activity of this compound on COX-2 has not been specifically detailed in the available research, the anti-inflammatory properties of some phenothiazine derivatives suggest a potential for interaction with inflammatory pathways. scispace.com The structural characteristics of the phenothiazine nucleus may allow for binding to the active site of COX-2, but this remains to be experimentally verified for the 5-oxide derivative.

Antimicrobial Activities

Phenothiazine and its derivatives have long been recognized for their antimicrobial properties against a wide range of microorganisms. scispace.comnih.govresearchgate.net

Table 1: Examples of Antibacterial Activity of Phenothiazine Derivatives (for illustrative purposes)

| Phenothiazine Derivative | Gram-Positive Bacteria (Example) | MIC (µg/mL) | Gram-Negative Bacteria (Example) | MIC (µg/mL) |

| Chlorpromazine (B137089) | Staphylococcus aureus | 10-50 | Escherichia coli | >100 |

| Thioridazine | Staphylococcus aureus | 4-32 | Pseudomonas aeruginosa | >128 |

| Trifluoperazine | Bacillus subtilis | 16 | Escherichia coli | 64 |

Note: This table provides examples of the activity of other phenothiazine derivatives and is not specific to this compound. Data is compiled from various sources for illustrative context.

A significant mechanism of antibiotic resistance in bacteria is the active efflux of drugs from the cell, mediated by efflux pumps. nih.govnih.govresearchgate.netresearchgate.net Phenothiazines have been identified as inhibitors of these efflux pumps in multidrug-resistant (MDR) pathogens. mdpi.comnih.govresearchgate.net By inhibiting these pumps, phenothiazines can restore the efficacy of conventional antibiotics that are otherwise expelled from the bacterial cell. The mechanism of efflux pump inhibition by phenothiazines is thought to be multifactorial, potentially involving direct interaction with the pump proteins and disruption of the proton motive force that powers them. nih.govnih.govresearchgate.net Although specific studies on this compound as an efflux pump inhibitor are lacking, its structural similarity to other active phenothiazines suggests it may possess similar capabilities.